ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate
Overview
Description
Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate, also known as ethyl 2-cyano-5-methyl-2-furyl-3-oxocyclohex-1-enylglycinate, is a synthetic compound that has been used in various scientific research applications. This compound is a derivative of the amino acid glycine and is used in a variety of biochemical and physiological studies. It is also used as a tool for studying the effects of different compounds on cells and tissues.
Scientific Research Applications
1. Synthesis and Structural Analysis
- Ethyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate and related compounds are utilized in the synthesis of complex molecular structures. For instance, Govindaraju et al. (2003) synthesized related ethyl glycinate derivatives for DNA/RNA hybridization studies (Govindaraju et al., 2003).
2. Chemical Reactions and Transformations
- The compound and its analogs are involved in various chemical reactions. Mazgarova et al. (2014) studied the Claisen aromatic rearrangement of similar ethyl glycinate derivatives to form other complex molecules (Mazgarova et al., 2014).
- Obretevov et al. (1983) investigated the interaction between furfural and methyl or ethyl esters of glycine as a model for melanoidin formation, showing the versatility of these compounds in different chemical contexts (Obretevov et al., 1983).
3. Molecular and Crystal Structures
- This compound derivatives are used in studies examining molecular and crystal structures. Quesada et al. (2006) explored the hydrogen-bonded supramolecular structures of related compounds (Quesada et al., 2006).
properties
IUPAC Name |
ethyl 2-[[2-cyano-5-(5-methylfuran-2-yl)-3-oxocyclohexen-1-yl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-16(20)9-18-13-6-11(7-14(19)12(13)8-17)15-5-4-10(2)22-15/h4-5,11,18H,3,6-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTHWGIXPYFCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C(=O)CC(C1)C2=CC=C(O2)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.